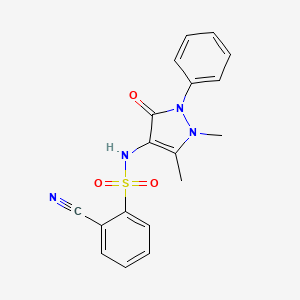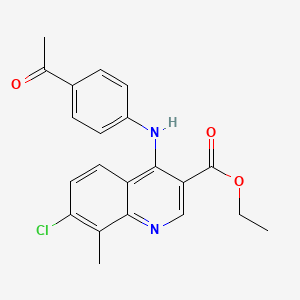
Ethyl 4-(5-chloro-2-methoxyanilino)quinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 4-(5-chloro-2-methoxyanilino)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester group at the 3-position and a 5-chloro-2-methoxyanilino group at the 4-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-chloro-2-methoxyanilino)quinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 5-Chloro-2-Methoxyanilino Group: The 5-chloro-2-methoxyanilino group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 5-chloro-2-methoxyaniline with a suitable quinoline derivative under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position of the quinoline core with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(5-chloro-2-methoxyanilino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(5-chloro-2-methoxyanilino)quinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of ethyl 4-(5-chloro-2-methoxyanilino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair. This leads to the disruption of DNA synthesis and cell division, resulting in cell death. Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(5-chloro-2-methoxyanilino)quinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-methoxyanilino)quinoline-3-carboxylate: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
Ethyl 4-(5-chloroanilino)quinoline-3-carboxylate: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Ethyl 4-(5-chloro-2-methoxyanilino)quinoline-2-carboxylate: The position of the carboxylate group is different, which may alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
ethyl 4-(5-chloro-2-methoxyanilino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-19(23)14-11-21-15-7-5-4-6-13(15)18(14)22-16-10-12(20)8-9-17(16)24-2/h4-11H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAKQBNOADYPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide](/img/structure/B3476870.png)
![4-bromo-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide](/img/structure/B3476880.png)
![5-{[(2,6-Dichlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B3476900.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanobenzenesulfonamide](/img/structure/B3476906.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanobenzenesulfonamide](/img/structure/B3476907.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzonitrile](/img/structure/B3476910.png)
![2-cyano-N-[4-(2-methoxyphenoxy)phenyl]benzenesulfonamide](/img/structure/B3476912.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-cyanobenzenesulfonamide](/img/structure/B3476914.png)

![2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3476926.png)
![4-[2-(cyclohexylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3476938.png)
![dimethyl 5-{[(4-bromophenyl)amino]sulfonyl}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3476941.png)
![ethyl 6-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B3476959.png)

